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Compound of Interest

Compound Name: 6-Methoxy-2-methylbenzothiazole

Cat. No.: B1346599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
6-Methoxy-2-methylbenzothiazole is a heterocyclic organic compound with the chemical

formula C₉H₉NOS. It is recognized for its role as a key intermediate in the synthesis of various

biologically active molecules and as an inhibitor of specific enzymes, making it a compound of

significant interest in medicinal chemistry and drug development. This guide provides a

comprehensive overview of its chemical properties, synthesis, spectral data, and biological

activities, with a focus on its inhibitory effects on aryl hydrocarbon hydroxylase (AHH) and

aminopyrine N-demethylase.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-Methoxy-2-methylbenzothiazole
is presented in the table below.
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Property Value Reference

CAS Number 2941-72-2 [1]

Molecular Formula C₉H₉NOS [2]

Molecular Weight 179.24 g/mol [2]

Appearance Clear deep yellow liquid [3]

Density 1.204 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.612 [1]

Boiling Point 284 °C [3]

Melting Point 182 °C (decomposition) [3]

Flash Point >230 °F (>110 °C) [3]

Solubility Insoluble in water [4]

SMILES COc1ccc2nc(C)sc2c1 [1]

InChI

1S/C9H9NOS/c1-6-10-8-4-3-

7(11-2)5-9(8)12-6/h3-5H,1-

2H3

[1]

Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Methoxy-2-methylbenzothiazole in CDCl₃ shows the following

characteristic peaks[5]:
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.82 d, J=8.8Hz 1H Aromatic H

7.28 d, J=2.4Hz 1H Aromatic H

7.04
dd, J₁=8.8Hz,

J₂=2.4Hz
1H Aromatic H

3.86 s 3H -OCH₃

2.79 s 3H -CH₃

¹³C NMR Spectroscopy
While a specific spectrum for 6-Methoxy-2-methylbenzothiazole is not readily available in the

searched literature, the expected chemical shifts for the methoxy group are typically in the

range of 46-69 ppm[6].

Mass Spectrometry
Detailed fragmentation patterns for 6-Methoxy-2-methylbenzothiazole are not explicitly

available in the provided search results. However, general fragmentation of benzothiazoles

involves cleavage of the thiazole ring and loss of substituents from the benzene ring[7][8].

Synthesis
6-Methoxy-2-methylbenzothiazole can be synthesized from 2-amino-6-

methoxybenzothiazole. The process involves the initial preparation of 2-amino-5-

methoxyphenylthiol, followed by cyclization[5].

Experimental Protocol for Synthesis
Step 1: Synthesis of 2-amino-5-methoxyphenylthiol (Compound 10)[5]

Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in 30ml of 5N potassium

hydroxide solution.

Reflux the mixture for 24 hours.
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Cool the reaction to room temperature.

Adjust the pH of the solution to 6 with concentrated HCl.

Collect the resulting solid by filtration and dry to yield 2-amino-5-methoxyphenylthiol (2.4g,

93% yield) as a brown solid.

Step 2: Synthesis of 6-Methoxy-2-methylbenzothiazole (Compound 12)[5]

Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in 4ml of toluene.

Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.

Heat the reaction system to 80°C and maintain overnight.

Cool the reaction to room temperature.

Dilute the reaction solution with 20ml of dichloromethane.

Adjust the pH to 8 with a saturated sodium bicarbonate solution.

Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous

sodium sulfate.

Concentrate the solution to obtain 6-Methoxy-2-methylbenzothiazole (0.23g, 66% yield) as

a yellow oily substance.

Biological Activity and Applications
6-Methoxy-2-methylbenzothiazole has been identified as an inhibitor of aryl hydrocarbon

hydroxylase (AHH) and aminopyrine N-demethylase in hepatic microsomes[1][2][4]. These

enzymes are involved in the metabolism of xenobiotics. Additionally, this compound serves as a

precursor for the synthesis of kinase inhibitors, which are crucial in regulating various cellular

processes[5].

Aryl Hydrocarbon Hydroxylase (AHH) Inhibition
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AHH is a member of the cytochrome P450 enzyme superfamily, specifically CYP1A1, CYP1A2,

and CYP1B1, and plays a role in the metabolism of polycyclic aromatic hydrocarbons[9]. The

inhibition of AHH can have implications in toxicology and carcinogenesis.

Aminopyrine N-demethylase Inhibition
Aminopyrine N-demethylase is another cytochrome P450-dependent enzyme involved in drug

metabolism. Its inhibition can affect the pharmacokinetics of various drugs.

Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Aryl hydrocarbon hydroxylase (AHH) is a key enzyme in the Aryl Hydrocarbon Receptor (AhR)

signaling pathway. This pathway is activated by various ligands, including environmental

pollutants and endogenous molecules. Upon ligand binding, the AhR translocates to the

nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic

responsive elements (XREs) in the DNA, leading to the transcription of target genes, including

those encoding AHH enzymes[10][11][12][13].
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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a general workflow for determining the inhibitory activity of a

compound like 6-Methoxy-2-methylbenzothiazole on an enzyme.
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Caption: General Experimental Workflow for Enzyme Inhibition.
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Detailed Experimental Protocols for Inhibition
Assays
While specific protocols for testing 6-Methoxy-2-methylbenzothiazole are not detailed in the

provided search results, the following are general, adaptable protocols for AHH and

aminopyrine N-demethylase inhibition assays.

Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay
Protocol
This protocol is adapted from general methods for assaying AHH activity[4][14][15].

Materials:

Hepatic microsomes (source of AHH)

Benzo[a]pyrene (substrate)

NADPH

Tris-HCl buffer (pH 7.5)

6-Methoxy-2-methylbenzothiazole (test inhibitor)

DMSO (solvent for inhibitor)

Acetone

NaOH

Spectrofluorometer

Procedure:

Preparation of Reagents:

Prepare a stock solution of 6-Methoxy-2-methylbenzothiazole in DMSO. Create a series

of dilutions to test a range of concentrations.
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Prepare a stock solution of benzo[a]pyrene in acetone.

Prepare a solution of NADPH in Tris-HCl buffer.

Prepare the microsomal suspension in Tris-HCl buffer.

Assay:

In a series of test tubes, add the microsomal suspension.

Add different concentrations of 6-Methoxy-2-methylbenzothiazole (or DMSO for the

control) to the tubes and pre-incubate for a short period at 37°C.

Initiate the reaction by adding benzo[a]pyrene and NADPH.

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

Termination and Measurement:

Stop the reaction by adding cold acetone.

Add NaOH to the mixture.

Measure the fluorescence of the hydroxylated benzo[a]pyrene product using a

spectrofluorometer.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound

compared to the control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Aminopyrine N-demethylase Inhibition Assay Protocol
This protocol is based on general methods for measuring aminopyrine N-demethylase activity,

which often involves the colorimetric determination of formaldehyde produced[16][17].
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Materials:

Hepatic microsomes

Aminopyrine (substrate)

NADPH

Phosphate buffer (pH 7.4)

6-Methoxy-2-methylbenzothiazole (test inhibitor)

DMSO

Trichloroacetic acid (TCA)

Nash reagent (ammonium acetate, acetylacetone, and acetic acid)

Spectrophotometer

Procedure:

Preparation of Reagents:

Prepare a stock solution and serial dilutions of 6-Methoxy-2-methylbenzothiazole in

DMSO.

Prepare solutions of aminopyrine and NADPH in phosphate buffer.

Prepare the microsomal suspension in phosphate buffer.

Assay:

To a set of test tubes, add the microsomal suspension.

Add various concentrations of 6-Methoxy-2-methylbenzothiazole (or DMSO for the

control) and pre-incubate at 37°C.

Start the reaction by adding aminopyrine and NADPH.
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Incubate at 37°C for a specific time (e.g., 15-30 minutes).

Termination and Measurement:

Stop the reaction by adding TCA.

Centrifuge the samples to pellet the precipitated protein.

Take an aliquot of the supernatant and add Nash reagent.

Incubate at a specific temperature (e.g., 60°C) for a set time to allow for color

development.

Measure the absorbance at 412 nm using a spectrophotometer.

Data Analysis:

Create a standard curve using known concentrations of formaldehyde.

Determine the amount of formaldehyde produced in each sample.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC₅₀ value.

Safety Information
6-Methoxy-2-methylbenzothiazole is a combustible liquid. It is advisable to wear protective

gloves, and eye/face protection when handling this chemical. Avoid breathing dust, fume, gas,

mist, vapors, or spray[4].

Conclusion
6-Methoxy-2-methylbenzothiazole is a valuable compound for researchers in medicinal

chemistry and drug development. Its role as an inhibitor of key metabolic enzymes and as a

synthetic intermediate highlights its potential for further investigation. This guide provides a

foundational understanding of its properties, synthesis, and biological activities, offering a

starting point for more in-depth research and application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346599#6-methoxy-2-methylbenzothiazole-cas-
number-2941-72-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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